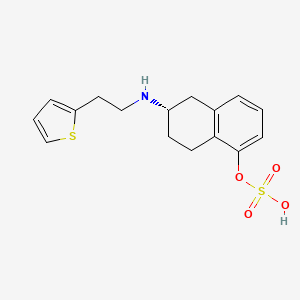
4-Formyl Antipyrine-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formyl Antipyrine-d3 is a deuterated derivative of 4-Formyl Antipyrine, a compound belonging to the pyrazole family. This compound is characterized by the substitution of hydrogen atoms with deuterium, making it useful in various scientific studies, particularly in tracing and labeling experiments
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl Antipyrine-d3 typically involves the deuteration of 4-Formyl Antipyrine. The process begins with the preparation of 4-Formyl Antipyrine, which can be synthesized through the formylation of antipyrine. The deuteration step involves the replacement of hydrogen atoms with deuterium using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents and solvents is crucial in achieving the desired isotopic labeling .
Analyse Chemischer Reaktionen
Types of Reactions
4-Formyl Antipyrine-d3 undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and hydrazines are commonly employed.
Major Products Formed
Oxidation: 4-Carboxy Antipyrine-d3
Reduction: 4-Hydroxymethyl Antipyrine-d3
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Formyl Antipyrine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies and isotope labeling experiments.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 4-Formyl Antipyrine-d3 is primarily related to its ability to act as a tracer molecule. The deuterium atoms provide a distinct signal in spectroscopic studies, allowing researchers to track the compound’s behavior in various chemical and biological systems. The formyl group can interact with different molecular targets, facilitating the study of reaction mechanisms and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Formyl Antipyrine: The non-deuterated version of 4-Formyl Antipyrine-d3.
4-Amino Antipyrine: Another derivative of antipyrine with an amino group at the fourth position.
4-Acetyl Antipyrine: A derivative with an acetyl group at the fourth position.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in tracing and labeling studies. The presence of deuterium atoms enhances the compound’s stability and allows for more precise tracking in spectroscopic and metabolic studies compared to its non-deuterated counterparts .
Eigenschaften
CAS-Nummer |
1346603-54-0 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
219.258 |
IUPAC-Name |
3-methyl-5-oxo-1-phenyl-2-(trideuteriomethyl)pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-9-11(8-15)12(16)14(13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3/i2D3 |
InChI-Schlüssel |
QFYZFYDOEJZMDX-BMSJAHLVSA-N |
SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C=O |
Synonyme |
2,3-Dihydro-1-(methyl-d3)-5-methyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxaldehyde; Antipyraldehyde-d3; 2-(Methyl-d3)-3-methyl-4-formyl-1-phenyl-5-pyrazolone; 1-(Methyl-d3)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxaldehyde; 2-(Methyl-d3)-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4H-Benzo[4,5]imidazo[1,2-d][1,4]oxazocine](/img/structure/B585549.png)





![Uridine 5'-Diphospho-alpha-D-glucose-[13C6] Diammonium Salt](/img/structure/B585560.png)


![(1S,3R,4R,5R)-3-[(E)-3-(3,4-dihydroxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylic acid](/img/structure/B585565.png)



